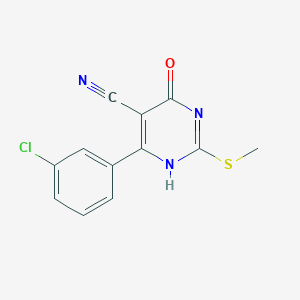
6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group, a methylsulfanyl group, an oxo group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It has shown promise as a scaffold for developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism by which 6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 6-(3-bromophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- 6-(3-fluorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- 6-(3-methylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Uniqueness
6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its brominated, fluorinated, or methylated analogs, which may have different chemical and biological properties.
属性
IUPAC Name |
6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-18-12-15-10(9(6-14)11(17)16-12)7-3-2-4-8(13)5-7/h2-5H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDMPVKUNMKSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=C(N1)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C(=C(N1)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
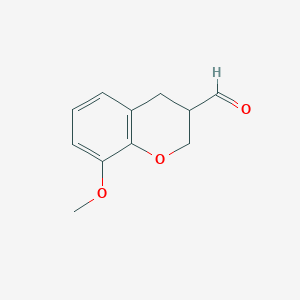

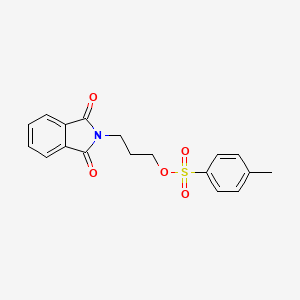
![4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7882615.png)
![6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7882618.png)
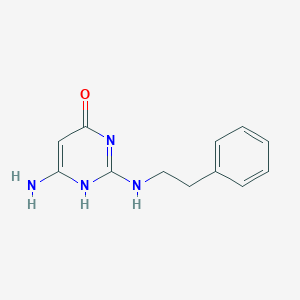
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
![N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7882634.png)
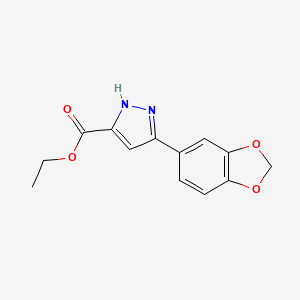
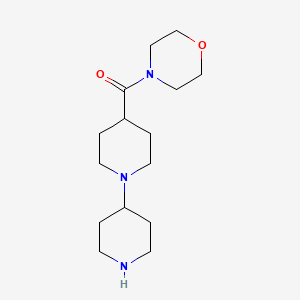
![(1S,2R,6S,7R,8R)-8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B7882650.png)
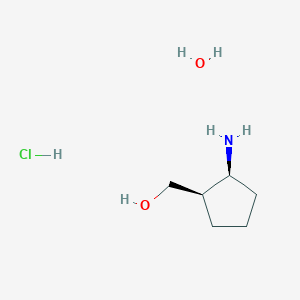
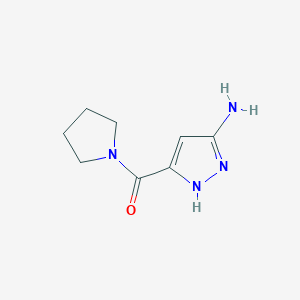
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B7882674.png)
